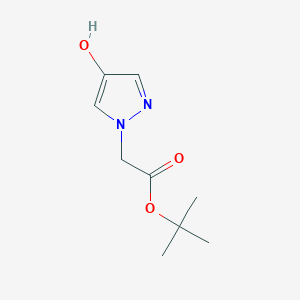

tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-9(2,3)14-8(13)6-11-5-7(12)4-10-11/h4-5,12H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSDLIVURBMRSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1C=C(C=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-hydroxypyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the hydroxypyrazole acts as a nucleophile attacking the electrophilic carbon of the tert-butyl bromoacetate.

Industrial Production Methods

Industrial production methods for tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halogens.

Major Products Formed

Oxidation: Formation of tert-butyl 2-(4-oxopyrazol-1-yl)acetate.

Reduction: Formation of tert-butyl 2-(4-hydroxypyrazol-1-yl)ethanol.

Substitution: Formation of tert-butyl 2-(4-halopyrazol-1-yl)acetate.

Scientific Research Applications

Organic Synthesis

Tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate serves as a valuable building block in organic synthesis. Its structure allows for the formation of more complex molecules, making it an essential intermediate in the development of novel compounds.

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : It has been shown to possess antimicrobial activity against various pathogens, making it a candidate for developing new antibacterial and antifungal agents.

- Anti-inflammatory Effects : The compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases.

Medicinal Chemistry

Tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate has been explored as a potential drug candidate for various therapeutic applications. Its interactions with biomolecules, particularly enzymes, have been studied to understand its role in modulating biological pathways.

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of pyrazole compounds, including tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate, exhibited significant antibacterial activity against resistant strains of bacteria. This finding highlights the potential of this compound in addressing antibiotic resistance issues.

Case Study 2: Anti-inflammatory Research

In preclinical trials, tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate was evaluated for its anti-inflammatory properties. Results indicated a reduction in inflammatory markers in animal models, suggesting its utility in developing treatments for chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-hydroxypyrazol-1-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological targets, while the ester group can undergo hydrolysis to release active metabolites. The molecular targets and pathways involved vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The tert-butyl acetate-pyrazole scaffold is versatile, with substituent variations significantly altering reactivity, stability, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Polarity and Solubility :

- The 4-hydroxy derivative exhibits higher aqueous solubility compared to nitro- or methyl-substituted analogs due to the polar hydroxyl group .

- Methyl-substituted analogs (e.g., 3,5-dimethyl) demonstrate enhanced lipid solubility, making them suitable for membrane permeability in drug design .

Reactivity :

- The nitro group in the 3-nitro analog facilitates electrophilic substitution reactions, whereas the hydroxyl group in the target compound may participate in hydrogen bonding or serve as a site for further functionalization (e.g., glycosylation) .

Spectroscopic Differentiation :

- ¹H-NMR : The hydroxyl proton in the target compound appears as a broad singlet (~δ 5–6 ppm), absent in nitro or methyl analogs. Methyl groups in 3,5-dimethyl derivatives show distinct upfield shifts (~δ 2.1–2.3 ppm) .

- UV-Vis : The nitro group in the 3-nitro analog causes a bathochromic shift due to its electron-withdrawing nature, distinguishing it from hydroxyl or methyl analogs .

Thermal Stability :

Research Implications and Limitations

- Pharmaceutical Relevance : Hydroxyl-substituted pyrazoles are common in kinase inhibitors, while nitro derivatives are precursors in explosive or antibiotic synthesis .

- Crystallography: Structural elucidation of these compounds likely employs SHELX programs for X-ray diffraction analysis, as noted in .

- Data Gaps : Quantitative data (e.g., melting points, exact bioactivity) are absent in the provided evidence, necessitating further experimental validation.

Notes

- Handling : tert-Butyl esters are moisture-sensitive; storage under inert conditions is recommended.

- Safety : Nitro-substituted pyrazoles may pose explosion risks under high heat or friction .

Biological Activity

Tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential applications in drug development.

Tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate is known for its interactions with various biomolecules, particularly enzymes. It has been shown to affect the activity of hydrolase enzymes, which are crucial for catalyzing hydrolysis reactions. The compound stabilizes enzyme-substrate complexes through hydrogen bonds and hydrophobic interactions, enhancing catalytic efficiency.

Cellular Effects

The compound modulates several cellular processes by influencing key signaling pathways. Notably, it impacts the mitogen-activated protein kinase (MAPK) pathway, which is essential for cell growth and differentiation. Additionally, it alters gene expression related to metabolic processes, thereby affecting overall cellular metabolism.

At the molecular level, tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate acts through specific binding interactions with biomolecules. It can inhibit certain proteases by binding to their active sites, thus preventing substrate access. Furthermore, it interacts with transcription factors to modulate gene expression.

Biological Activities

Research indicates that tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate possesses various biological activities:

- Antimicrobial Properties : The compound exhibits potential antimicrobial activity against a range of pathogens. Studies have shown that derivatives of pyrazole compounds often possess significant antibacterial and antifungal properties .

- Anti-inflammatory Effects : It has been investigated for its anti-inflammatory capabilities. Compounds within the pyrazole class have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of pyrazole derivatives, including tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate:

- Antitumor Activity : In a study investigating pyrazole derivatives as potential anticancer agents, compounds similar to tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate showed significant inhibition of tumor growth in xenograft models. For instance, certain derivatives displayed over 80% tumor growth inhibition in resistant prostate cancer cell lines .

- Enzyme Inhibition : Research has demonstrated that this compound can inhibit specific enzymes involved in cancer progression. Inhibitory assays revealed effective binding and inhibition of proteases critical for tumor metastasis .

- Inflammation Models : In carrageenan-induced edema models, pyrazole derivatives exhibited comparable anti-inflammatory activity to standard drugs like indomethacin, suggesting their potential therapeutic use in inflammatory diseases .

Comparative Analysis of Pyrazole Derivatives

The following table summarizes the biological activities reported for various pyrazole derivatives, including tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate:

Q & A

Q. What are the standard synthetic routes for tert-butyl 2-(4-hydroxy-1H-pyrazol-1-yl)acetate?

The compound is typically synthesized via nucleophilic substitution or condensation. A common approach involves reacting tert-butyl chloroacetate with 4-hydroxypyrazole under basic conditions (e.g., potassium hydroxide in a polar solvent like THF or DMF). This method parallels the synthesis of tert-butyl ester intermediates in related pyrazole derivatives, where tert-butyl chloroacetate reacts with hydroxyl-containing heterocycles to form stable esters . Alternative routes may employ coupling agents like DCC (dicyclohexylcarbodiimide) to activate the carboxylate group. Reaction progress is monitored via TLC or LC-MS to ensure complete conversion .

Q. How is the compound characterized using spectroscopic methods?

- NMR : Proton NMR reveals diagnostic signals: tert-butyl protons as a singlet near δ 1.46 ppm, the pyrazole C4-hydroxyl proton as a broad peak (~δ 10-12 ppm), and the acetate CH2 group as a singlet near δ 4.5 ppm. Carbon NMR shows tert-butyl carbons at ~δ 28 ppm (CH3) and 80 ppm (quaternary C), with the carbonyl at ~δ 170 ppm .

- IR : Strong absorption bands for ester C=O (~1740 cm⁻¹) and hydroxyl O-H (~3200 cm⁻¹).

- Mass Spectrometry : Exact mass (calculated for C10H16N2O3: 212.1161) confirms molecular ion [M+H]⁺. High-resolution MS (HRMS) or LC-MS validates purity .

Q. How can X-ray crystallography confirm the molecular structure?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. The tert-butyl group’s steric bulk often induces specific crystal packing patterns. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Hydrogen bonding between the pyrazole hydroxyl and ester carbonyl can stabilize the crystal lattice .

Q. What are the best practices for handling and storage?

Store under inert gas (N2 or Ar) at –20°C to prevent hydrolysis of the ester group. Use anhydrous solvents (e.g., THF, DCM) during synthesis. Avoid prolonged exposure to moisture or acidic/basic conditions, which may cleave the tert-butyl group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

Systematic optimization includes:

- Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., ester hydrolysis), while higher temperatures (20–25°C) accelerate coupling .

- Catalysts : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of ionic intermediates, while ethereal solvents (e.g., THF) favor steric control. Yield tracking via HPLC and DOE (Design of Experiments) can identify optimal parameters .

Q. How to resolve contradictions in NMR data, such as unexpected splitting patterns?

- Tautomerism : The 4-hydroxypyrazole moiety may exist in equilibrium with a 4-oxo tautomer, causing signal splitting. Variable-temperature NMR (e.g., 25°C vs. –40°C) or deuterium exchange experiments can stabilize one form .

- Rotamerism : Restricted rotation of the acetate group may split CH2 signals. Use 2D NMR (COSY, HSQC) to assign overlapping peaks.

Q. What mechanistic insights can be gained from isotopic labeling or computational studies?

- Isotopic Labeling : Introduce deuterium at the pyrazole hydroxyl to track hydrogen bonding in crystal structures. 13C-labeled tert-butyl groups can elucidate steric effects in reaction pathways .

- DFT Calculations : Model transition states for esterification or tautomerization using software like Gaussian. Compare computed NMR shifts with experimental data to validate intermediates .

Q. How does regioselectivity affect functionalization of the pyrazole ring?

The 4-hydroxy group directs electrophilic substitution to the adjacent N1 position. Protecting the hydroxyl (e.g., as a TBS ether) before further functionalization (e.g., Suzuki coupling) ensures regioselective modification. Competitive pathways are analyzed via kinetic studies or Hammett plots .

Q. What role does this compound play in drug discovery?

It serves as a key intermediate in synthesizing kinase inhibitors or anti-inflammatory agents. The tert-butyl ester enhances solubility during late-stage functionalization, while the pyrazole core mimics adenine in ATP-binding pockets. Analogues with similar scaffolds are prevalent in preclinical candidates .

Q. How does the compound’s stability vary under different pH conditions?

- Acidic Conditions : Rapid cleavage of the tert-butyl group occurs below pH 3, releasing acetic acid and 4-hydroxypyrazole.

- Basic Conditions : Ester hydrolysis dominates above pH 9, forming the carboxylate.

Stability assays (HPLC monitoring over 24–72 hours) guide formulation strategies for biological testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.